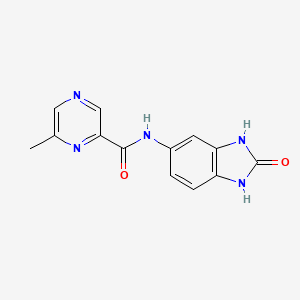

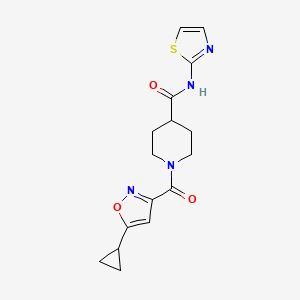

methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a thiazole group, another type of heterocyclic compound that contains a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole and thiazole rings would contribute to the aromaticity of the compound, and the carbamoyl group would introduce polarity .Chemical Reactions Analysis

Pyrazole and thiazole compounds are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo N-alkylation, N-acylation, and sulfonation . Thiazoles can participate in reactions such as halogenation, nitration, and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl group would likely make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability .Aplicaciones Científicas De Investigación

- Methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate has demonstrated potent in vitro antipromastigote activity against Leishmania parasites . This finding suggests its potential as a therapeutic agent in the fight against leishmaniasis.

- Researchers synthesized related imidazole-containing compounds and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains. Among these, certain derivatives of methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate exhibited strong anti-tubercular effects . This highlights its relevance in tuberculosis research.

- Imidazoles, including this compound, play a crucial role in functional materials and catalysis. Their versatility allows them to be used in various applications, such as sensors, catalysts, and molecular recognition systems .

Antipromastigote Activity in Leishmaniasis Research

Anti-Tubercular Potential

Functional Materials and Catalysis

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s likely that this compound interacts with multiple targets in the body.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects For example, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or pain

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple biochemical pathways For example, it might inhibit the synthesis of certain proteins in bacteria or fungi, or it might interfere with the signaling pathways that lead to inflammation or pain

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might be well-absorbed in the body and could potentially be distributed to various tissues. Its metabolism and excretion would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it might inhibit the growth of bacteria or fungi, reduce inflammation, or alleviate pain. The specific effects would depend on the compound’s targets and mode of action.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-10-13(2)23(22-12)19-21-16(11-27-19)8-9-20-17(24)14-4-6-15(7-5-14)18(25)26-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQADVZKCFLNSRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)